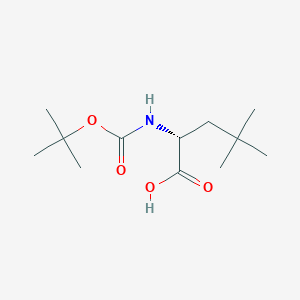

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

説明

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245,32 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boc-beta-t-butyl-D-alanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid or Boc-D-NptGly-OH, is primarily used as an intermediate in the synthesis of peptides and other amino acids

Mode of Action

As an intermediate, Boc-beta-t-butyl-D-alanine’s primary role is in the synthesis of peptides and other amino acids . It is often used in peptide synthesis where it can be incorporated into a peptide chain and later removed through acidolysis .

Result of Action

The primary result of Boc-beta-t-butyl-D-alanine’s action is the synthesis of peptides and other amino acids . These peptides and amino acids can then go on to have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The efficacy and stability of Boc-beta-t-butyl-D-alanine can be influenced by various environmental factors. For example, the compound is stable under normal room temperature conditions . g, temperature, pH) to proceed efficiently.

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Boc-D-beta-t-butyl-alanine, is an amino acid derivative widely used in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during chemical reactions, enhancing the compound's utility in various biological and medicinal applications.

- Molecular Formula: C12H23NO4

- Molecular Weight: 245.32 g/mol

- CAS Number: 112695-98-4

- IUPAC Name: (2R)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

The primary biological activity of this compound is attributed to its role as a building block in peptide synthesis. The Boc group protects the amino group from undesired reactions, allowing for selective functionalization and subsequent deprotection to yield active peptides or proteins. This selective protection is crucial in maintaining the integrity of the amino acid during synthetic procedures.

Biological Applications

-

Peptide Synthesis :

- Used extensively as a protected amino acid in the synthesis of various peptides and proteins.

- Facilitates the formation of peptide bonds without interfering with other functional groups.

-

Medicinal Chemistry :

- Plays a role in the development of peptide-based pharmaceuticals.

- Used in the synthesis of bioactive compounds that exhibit therapeutic properties.

-

Biological Studies :

- Employed in studies investigating enzyme-substrate interactions.

- Useful in research focused on protein folding and stability.

Table 1: Summary of Biological Activities

Case Study: Peptide Synthesis Using Boc-D-beta-t-butyl-alanine

In a study published by researchers focusing on peptide synthesis, this compound was utilized to synthesize a series of biologically active peptides. The Boc protection allowed for selective coupling reactions with other amino acids, leading to high yields of desired peptide products. Subsequent deprotection yielded active peptides that were tested for their biological activity against specific enzyme targets.

Table 2: Comparison with Related Amino Acids

| Compound Name | Structure Features | Applications |

|---|---|---|

| (R)-2-Amino-4,4-dimethylpentanoic acid | Lacks Boc protection; more reactive | Direct use in biological assays |

| (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid | Similar structure; different stereochemistry | Synthesis of enantiomer-specific drugs |

科学的研究の応用

Peptide Synthesis

Overview:

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The use of Boc-D-Ala(tBu)-OH allows for the selective protection of the amino group while facilitating the coupling reactions essential in forming peptides.

Case Study:

In a study focused on synthesizing cyclic peptides, Boc-D-Ala(tBu)-OH was employed to protect the amino group during the formation of peptide bonds. The protected amino acid was successfully coupled with other amino acids using standard coupling reagents, demonstrating its effectiveness in generating complex peptide structures .

Drug Development

Overview:

The compound's structural features make it suitable for developing drugs targeting specific biological pathways. Its derivatives have shown promise as potential therapeutic agents due to their ability to modulate receptor activity.

Case Study:

Research highlighted the synthesis of derivatives of Boc-D-Ala(tBu)-OH that exhibited selective antagonistic activity against certain receptors involved in inflammatory responses. These derivatives were tested for their efficacy in vitro and showed significant potential as anti-inflammatory agents .

Biological Studies

Overview:

Boc-D-Ala(tBu)-OH is utilized in biological studies to investigate metabolic pathways and enzyme interactions. Its non-proteinogenic nature allows researchers to study specific biological functions without interference from natural amino acids.

Case Study:

A study on ammonia metabolism utilized Boc-D-Ala(tBu)-OH to explore its role in the urea cycle. The compound was administered to model organisms, and its effects on nitrogen metabolism were analyzed, revealing insights into its antifatigue properties and potential as a nutritional supplement .

Chemical Synthesis

Overview:

Beyond biological applications, Boc-D-Ala(tBu)-OH serves as a key intermediate in various organic syntheses. Its ability to undergo selective reactions makes it valuable for producing other complex organic compounds.

Data Table: Synthesis Conditions for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Fmoc | Room temperature, DCM solvent | 85 |

| Reductive amination | NaBH₃CN in methanol at room temperature | 90 |

| Esterification | DCC activation with alcohols | 95 |

| Deprotection | TFA treatment in DCM | 99 |

Material Science

Overview:

The compound has also been explored for applications in material science, particularly in creating functionalized polymers and nanomaterials due to its unique chemical properties.

Case Study:

Research demonstrated that incorporating Boc-D-Ala(tBu)-OH into polymer matrices enhanced their mechanical properties and thermal stability. This application highlights the compound's versatility beyond traditional organic chemistry .

特性

IUPAC Name |

(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427333 | |

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112695-98-4 | |

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。